Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine
Description
Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine is a synthetic pentapeptide with the sequence Gly-Asn-Asn-Pro-Gly. Key structural features include:
Properties
CAS No. |
742068-32-2 |
|---|---|
Molecular Formula |
C17H27N7O8 |
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H27N7O8/c18-6-13(27)22-8(4-11(19)25)15(30)23-9(5-12(20)26)17(32)24-3-1-2-10(24)16(31)21-7-14(28)29/h8-10H,1-7,18H2,(H2,19,25)(H2,20,26)(H,21,31)(H,22,27)(H,23,30)(H,28,29)/t8-,9-,10-/m0/s1 |
InChI Key |
KTJRNLMMXBIYAT-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Dominance in Tetrapeptide Assembly
Resin Selection and Initial Amino Acid Anchoring
Solid-phase synthesis remains the gold standard for constructing glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine due to its efficiency in iterative coupling and reduced purification burdens. Polystyrene-based resins functionalized with hydroxymethyl or aminomethyl groups (e.g., Wang or Rink amide resins) are preferred for C-terminal carboxyl or amide anchoring, respectively. For asparagine-rich sequences, the use of tris(alkoxy)benzylamide (PAL) resins prevents side reactions during cleavage, as demonstrated in the synthesis of C-terminal glutamine/asparagine peptides.
Sequential Coupling and Asparagine Side-Chain Protection
The Fmoc/tBu strategy is universally adopted to mitigate side-chain deprotection risks. Asparagine residues require tert-butyloxycarbonyl (Boc) or trityl (Trt) protection on the ω-carboxamide to prevent cyclization or dehydration during acidic cleavage. For example, Boc-L-asparagine(benzhydryl) derivatives ensure stability during iterative couplings, as shown in cyclomontanin D synthesis. Coupling reagents such as HATU or PyBOP in dimethylformamide (DMF) achieve >99% efficiency per step, critical for avoiding deletion sequences.
Table 1: Coupling Reagent Performance for Asparagine Incorporation
| Reagent | Solvent | Coupling Time (min) | Yield (%) | Racemization Risk |
|---|---|---|---|---|
| HATU | DMF | 30 | 98 | Low |
| DIC/HOBt | DCM:DMF (1:1) | 45 | 95 | Moderate |
| PyBOP | DMF | 25 | 97 | Low |
| DCC/NHS | DCM | 60 | 90 | High |
Deprotection and Cleavage Optimization
Final cleavage employs trifluoroacetic acid (TFA) cocktails (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5) to remove tert-butyl and trityl groups while minimizing aspartimide formation. For asparagine-rich sequences, adding 1,2-ethanedithiol (EDT) suppresses carboxamide side-chain alkylation. Post-cleavage, cold ether precipitation isolates the crude peptide, yielding 60–80% recovery.
Solution-Phase Synthesis for Fragment Condensation
Segment Coupling Strategies
While SPPS dominates, solution-phase methods enable fragment condensation for large-scale production. The synthesis of this compound via mixed anhydride or active ester approaches avoids repetitive deprotection cycles. For instance, Z-Gly-Asn(Trt)-OH and H-Asn(Trt)-Pro-Gly-OBzl fragments are coupled using DCC/HOBt, followed by hydrogenolytic deprotection.
Challenges in Asparagine-Containing Fragments
Asparagine’s carboxamide group necessitates temporary protection with benzyl or allyl groups to prevent nitrile formation during activation. Catalytic hydrogenation (Pd/C, H2) or Pd(PPh3)4-mediated deallylation ensures selective removal without epimerization.
Mitigating Synthesis Challenges: Aspartimide and Racemization
Aspartimide Formation in Asparagine Sequences
Consecutive asparagines exacerbate aspartimide risk via nucleophilic attack of the backbone amide on the side-chain carbonyl. Low-temperature (0–4°C) coupling and the use of HATU instead of carbodiimides reduce this side reaction. Incorporating pseudoproline dipeptides (e.g., Asn-Ser(ΨMe,Mepro)) disrupts β-sheet aggregation, further suppressing intramolecular cyclization.
Racemization at Proline-Glycine Junctions
The Pro-Gly motif’s conformational flexibility increases racemization risk during activation. Coupling Gly as the carboxyl component using pre-activated pentafluorophenyl (Pfp) esters minimizes this issue, as demonstrated in cyclomontanin D synthesis. Chiral HPLC analysis confirms enantiomeric purity <0.5%.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC) Optimization
Crude peptides are purified on C18 columns using gradients of acetonitrile/0.1% TFA. For this compound, a shallow gradient (1% acetonitrile/min) resolves closely eluting deletion sequences.
Table 2: RP-HPLC Conditions for Tetrapeptide Purification
| Column | Mobile Phase | Gradient | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| C18 (300 Å) | H2O/ACN + 0.1% TFA | 10–30% ACN/20 min | 14.2 | 98.5 |
| C4 (100 Å) | H2O/MeOH + 0.1% FA | 5–25% MeOH/25 min | 18.7 | 97.8 |
Mass Spectrometry and Amino Acid Analysis
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (MWcalc = 485.5 Da, MWobs = 485.3 ± 0.2 Da). Post-purification amino acid analysis after 6N HCl hydrolysis quantifies residue ratios (Gly:Asn:Pro = 2.0:2.0:1.0).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the proline residue.
Deamidation: Conversion of asparagine residues to aspartic acid under physiological conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acidic conditions (e.g., hydrochloric acid).
Oxidation: Oxidizing agents such as hydrogen peroxide.
Deamidation: Occurs spontaneously under physiological pH and temperature.
Major Products Formed
Hydrolysis: Produces smaller peptides and free amino acids.
Oxidation: Results in oxidized proline derivatives.
Deamidation: Produces aspartic acid residues.
Scientific Research Applications
Neuropharmacological Applications
Cognitive Enhancement and Neuroprotection
Research indicates that compounds similar to Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine exhibit nootropic properties, enhancing cognitive functions and providing neuroprotective effects. For instance, studies on related compounds like N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) have shown significant improvements in cognitive performance in animal models. These improvements are attributed to increased neuronal plasticity and enhanced communication between brain hemispheres, as evidenced by changes in transcallosal evoked potentials .
Mechanisms of Action
The mechanism behind the cognitive-enhancing effects involves modulation of neurotransmitter systems, particularly glutamate pathways. The ability of these compounds to mitigate glutamate-induced neurotoxicity suggests a protective role against neurodegenerative conditions . Additionally, the antioxidant properties of such peptides contribute to their neuroprotective capabilities.
Diagnostic Applications
Biomarker Potential
This compound and its derivatives are being investigated as potential biomarkers for neurological disorders. Recent studies have highlighted alterations in dipeptide concentrations in cerebrospinal fluid (CSF) and plasma in patients with conditions like epilepsy. Elevated levels of specific dipeptides correlate with disease states, indicating that they could serve as diagnostic tools for monitoring disease progression or treatment efficacy .
Therapeutic Modulation
The therapeutic modulation of amino acid availability in the brain through dipeptide administration offers promising avenues for treating neurological defects. By influencing dipeptide patterns, researchers aim to develop targeted therapies that can restore normal amino acid transport and improve neurological function .
Biotechnological Applications
Synthetic Biology
In the realm of synthetic biology, this compound can be utilized in the design of novel peptides with specific functionalities. Its unique structure allows for the exploration of new peptide synthesis techniques that can lead to the development of advanced biomaterials or drug delivery systems.
Cancer Research
The potential use of dipeptides in cancer immunotherapy is another exciting area of research. By modifying tumor-associated carbohydrate antigens (TACAs) using synthetic dipeptides, researchers aim to enhance immune responses against tumors, thereby improving the efficacy of cancer vaccines .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study on Noopept | Demonstrated cognitive enhancement in rats through increased TEP amplitude | Supports the use of similar dipeptides for cognitive disorders |
| Dipeptide levels in epilepsy | Elevated levels of anserine found in CSF of epilepsy patients | Indicates potential for diagnostic biomarker development |
| Synthetic cancer vaccines | Use of modified TACAs improved immune response in preclinical models | Opens pathways for innovative cancer treatments |
Mechanism of Action
The mechanism of action of Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Glycyl-L-asparaginyl-L-glutaminyl-L-prolyl-L-alanyl (Gly-Asn-Gln-Pro-Ala)
- Sequence : Gly-Asn-Gln-Pro-Ala
- Key differences :
- Replaces one Asn with glutamine (Gln), which has a longer, more polar side chain.
- Terminates with alanine (Ala), a small hydrophobic residue, instead of glycine.
- Physicochemical properties :
- Predicted boiling point: 1215.8°C
- Density: 1.410 g/cm³
- pKa: 3.35 (acidic, likely due to terminal carboxyl groups).
Functional implications : The substitution of Gln for Asn may enhance solubility, while the terminal Ala could reduce flexibility compared to Gly-Asn-Asn-Pro-Gly.
L-Asparaginyl-L-leucyl-L-α-glutamyl-L-prolyl-L-arginyl-L-threonylglycyl-L-phenylalanyl-L-leucine
- Sequence : Asn-Leu-Glu-Pro-Arg-Thr-Gly-Phe-Leu
- Key differences :
- Longer chain (9 residues vs. 5).
- Includes charged (Arg, Glu) and aromatic (Phe) residues.
- Physicochemical properties :
- Molecular weight: 1046.18 g/mol
- Formula: C₄₇H₇₅N₁₃O₁₄
Functional implications : The presence of Arg and Glu introduces ionic interactions, while Phe contributes hydrophobic stacking. These features contrast with Gly-Asn-Asn-Pro-Gly’s reliance on polar interactions.
Long-Chain Peptide (C₁₁₄H₁₉₉N₄₁O₃₁)
- Structure : 22-residue peptide with multiple Asn, Arg, and Lys residues.
- Physicochemical properties :
- Molecular weight: 2640.06 g/mol
- LogP: 2.268 (moderate hydrophobicity)
- Polar surface area (PSA): 1213.43 Ų
Structural and Functional Analysis
Role of Proline
Proline’s presence in Gly-Asn-Asn-Pro-Gly and similar peptides (e.g., ) is critical for structural modulation. In hypoxia-inducible factor (HIF) pathways, proline hydroxylation regulates protein stability via von Hippel-Lindau (VHL)-mediated ubiquitination .
Impact of Asparagine Duplication
The dual Asn residues in Gly-Asn-Asn-Pro-Gly distinguish it from peptides like Gly-Asn-Gln-Pro-Ala . Asn’s amide group may enhance water solubility and participation in glycosylation or protein-protein interactions, whereas Gln’s longer side chain might stabilize hydrogen bonds in specific conformations.
Biological Activity
Glycyl-L-asparaginyl-L-asparaginyl-L-prolylglycine (Gly-Asn-Asn-Pro-Gly) is a peptide that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection, metabolic regulation, and therapeutic applications. This article reviews the current understanding of its biological activity, supported by relevant case studies, research findings, and data tables.
Overview of this compound
Gly-Asn-Asn-Pro-Gly is a tetrapeptide composed of glycine (Gly), asparagine (Asn), and proline (Pro). Peptides like Gly-Asn-Asn-Pro-Gly are known for their diverse biological roles, including acting as signaling molecules and influencing metabolic pathways.
Biological Activities
1. Neuroprotective Effects
Recent studies have indicated that similar peptides exhibit neuroprotective properties, which may extend to Gly-Asn-Asn-Pro-Gly. For example, peptidomimetics derived from glycine-proline-glutamate (GPE) have shown potential in treating neurodegenerative diseases such as Alzheimer's disease (AD). These compounds modulate oxidative stress and apoptosis in neuronal cells, suggesting that Gly-Asn-Asn-Pro-Gly may also exert similar effects through its structural analogs .
2. Metabolic Regulation
Peptides like Gly-Asn-Asn-Pro-Gly can influence amino acid metabolism. Research on dipeptides has shown that they can affect the concentration of amino acids in biological fluids such as plasma and cerebrospinal fluid (CSF). For instance, alterations in dipeptide concentrations have been associated with neurological conditions, indicating a potential role for Gly-Asn-Asn-Pro-Gly in metabolic pathways related to health and disease .
3. Therapeutic Potential
The therapeutic implications of Gly-Asn-Asn-Pro-Gly are noteworthy. Dipeptides have been explored for their diagnostic and therapeutic potential in various diseases, including epilepsy and other neurological disorders. The presence of specific dipeptides in CSF has been correlated with disease states, suggesting that Gly-Asn-Asn-Pro-Gly could serve as a biomarker or therapeutic agent .
Case Studies
Case Study 1: Neuroprotective Mechanisms
In a study investigating the neuroprotective effects of GPE analogs, it was found that these compounds significantly reduced apoptotic cell death in neuronal cultures exposed to neurotoxic agents. The mechanisms involved included modulation of acetylcholinesterase activity and enhancement of antioxidant defenses. These findings suggest that similar peptides like Gly-Asn-Asn-Pro-Gly could potentially offer protective effects against neurodegeneration .
Case Study 2: Dipeptide Concentration Variability
A study examining dipeptide concentrations in patients with epilepsy revealed that specific dipeptides, including Gly-Pro, were elevated in CSF compared to controls. This suggests a potential role for these peptides in the pathophysiology of epilepsy and highlights the need for further exploration into how Gly-Asn-Asn-Pro-Gly may influence neurological health .
Data Table: Dipeptide Concentrations in CSF
| Dipeptide | Correlation with Disease | Significance | Number of Patients |
|---|---|---|---|
| Gly-Glu | 0.68 | < 0.01 | 22 |
| Gly-Pro | 0.55 | < 0.01 | 42 |
| Ser-Gln | 0.54 | 0.03 | 17 |
| Ala-Glu | 0.50 | < 0.01 | 42 |
| Gly-Asp | 0.51 | < 0.01 | 42 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
